molecular formula C24H32N2O6S2 B10898751 Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)

Diethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5-dimethylthiophene-3-carboxylate)

Cat. No.: B10898751
M. Wt: 508.7 g/mol
InChI Key: YLWVGELPIFJRJS-UHFFFAOYSA-N
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Description

ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by functionalization steps to introduce the ethoxycarbonyl and amino groups. Key reactions include:

    Friedel-Crafts Acylation: Introduction of acyl groups to the thiophene ring.

    Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.

    Esterification: Formation of ethyl esters from carboxylic acids and ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion of thiophene sulfur to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene core and functional groups enable it to bind to active sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • METHYL 2-[(6-{[3-(METHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The unique combination of ethoxycarbonyl and amino groups in ETHYL 2-[(6-{[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}-6-OXOHEXANOYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE distinguishes it from similar compounds, providing distinct electronic properties and reactivity profiles.

Properties

Molecular Formula

C24H32N2O6S2

Molecular Weight

508.7 g/mol

IUPAC Name

ethyl 2-[[6-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C24H32N2O6S2/c1-7-31-23(29)19-13(3)15(5)33-21(19)25-17(27)11-9-10-12-18(28)26-22-20(24(30)32-8-2)14(4)16(6)34-22/h7-12H2,1-6H3,(H,25,27)(H,26,28)

InChI Key

YLWVGELPIFJRJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Origin of Product

United States

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